N-(Benzo[d][1,3]dioxol-5-yl)-2-(cyclopropylamino)acetamide
Description
N-(Benzo[d][1,3]dioxol-5-yl)-2-(cyclopropylamino)acetamide is a synthetic acetamide derivative featuring a benzodioxole moiety and a cyclopropylamino substituent.
Properties
Molecular Formula |
C12H14N2O3 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(cyclopropylamino)acetamide |
InChI |
InChI=1S/C12H14N2O3/c15-12(6-13-8-1-2-8)14-9-3-4-10-11(5-9)17-7-16-10/h3-5,8,13H,1-2,6-7H2,(H,14,15) |
InChI Key |
DIIFYTIKQIUQSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCC(=O)NC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzo[d][1,3]dioxol-5-yl)-2-(cyclopropylamino)acetamide typically involves the following steps:
Formation of the Benzo[d][1,3]dioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Acetamide Group: The benzo[d][1,3]dioxole derivative is then reacted with chloroacetyl chloride to introduce the acetamide group.
Substitution with Cyclopropylamino Group: Finally, the acetamide derivative is treated with cyclopropylamine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(Benzo[d][1,3]dioxol-5-yl)-2-(cyclopropylamino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzo[d][1,3]dioxole ring.
Reduction: Reduced forms of the acetamide group.
Substitution: Substituted acetamide derivatives.
Scientific Research Applications
N-(Benzo[d][1,3]dioxol-5-yl)-2-(cyclopropylamino)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(Benzo[d][1,3]dioxol-5-yl)-2-(cyclopropylamino)acetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key structural variations among analogs lie in the substituents attached to the acetamide backbone and benzodioxole moiety. Below is a comparative analysis:
Key Observations :
- The cyclopropylamino group in the target compound offers steric rigidity and moderate lipophilicity, which may enhance metabolic stability compared to bulkier substituents (e.g., benzimidazole in compound 28) .
- Flexible substituents like 1,4-diazepane or hydrophilic groups (e.g., indole in 33a ) may alter solubility and membrane permeability.
Key Observations :
- The target compound likely employs similar coupling strategies (e.g., EDCl/HOBt or HATU) given the prevalence of these reagents in synthesizing acetamide derivatives .
- Polar aprotic solvents like DMF may improve reaction efficiency for less soluble intermediates, while dichloromethane is suited for room-temperature reactions.
Inferences for Target Compound :
- The cyclopropylamino group’s rigidity may favor interactions with enzymes or receptors requiring precise steric complementarity (e.g., proteases or kinases).
- Compared to IDO1 inhibitors like compound 28 , the absence of aromatic heterocycles (e.g., benzimidazole) in the target compound may reduce off-target effects but limit affinity for heme-containing enzymes.
Physicochemical Properties
Substituents critically influence solubility, stability, and bioavailability:
- Cyclopropylamino group: Moderate lipophilicity (clogP ~2–3 estimated) may balance aqueous and lipid solubility, enhancing oral bioavailability compared to polar diazepane or charged groups.
- Benzodioxole moiety : Electron-rich aromatic system likely improves metabolic stability via resistance to oxidative degradation .
Biological Activity
N-(Benzo[d][1,3]dioxol-5-yl)-2-(cyclopropylamino)acetamide is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic implications based on diverse scientific literature.
Chemical Structure and Properties
This compound possesses the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄N₂O₃ |
| Molecular Weight | 234.25 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-yl)-2-(cyclopropylamino)acetamide |
| CAS Number | 1184433-57-5 |
| Canonical SMILES | O=C(Nc1ccc2c(c1)OCO2)CNC1CC1 |
Synthesis
The synthesis of this compound typically involves:
- Formation of the Benzo[d][1,3]dioxole Ring : Cyclization of catechol derivatives with formaldehyde.
- Introduction of the Acetamide Group : Reaction with chloroacetyl chloride.
- Substitution with Cyclopropylamine : Treatment with cyclopropylamine to yield the final product.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. This compound may modulate enzyme activity through binding interactions, which can lead to significant biochemical effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the benzo[d][1,3]dioxole structure. For instance, derivatives incorporating benzo[d][1,3]dioxol moieties have been shown to exhibit cytotoxic effects against various cancer cell lines:
- HepG2 (Liver Cancer) : IC₅₀ = 2.38 µM
- HCT116 (Colorectal Cancer) : IC₅₀ = 1.54 µM
- MCF-7 (Breast Cancer) : IC₅₀ = 4.52 µM
These values indicate that certain derivatives possess greater potency than standard chemotherapeutic agents like doxorubicin .
Mechanistic Studies
The anticancer mechanisms have been explored through various assays:
- EGFR Inhibition : Assessment of epidermal growth factor receptor (EGFR) inhibition suggests a pathway for reduced tumor proliferation.
- Apoptosis Assessment : Annexin V-FITC assays indicate that these compounds can induce apoptosis in cancer cells.
- Cell Cycle Analysis : Studies show alterations in cell cycle progression in treated cells.
Additionally, molecular docking studies provide insights into the binding affinities and interactions at a molecular level .
Comparative Analysis with Similar Compounds
This compound can be compared with similar compounds to understand its unique properties:
| Compound Name | Key Differences |
|---|---|
| N-(Benzo[d][1,3]dioxol-5-yl)-acetamide | Lacks cyclopropylamino group |
| N-(Benzo[d][1,3]dioxol-5-yl)-N-phenylcyclopropane-carboxamide | Contains a phenyl group instead of acetamide group |
This comparison highlights the unique structural features that may contribute to its distinct biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
